Coformycin

Vue d'ensemble

Description

La coformycine est un antibiotique nucléosidique naturel qui a été isolé pour la première fois de la bactérie Streptomyces kaniharaensis. Elle est connue pour son activité inhibitrice puissante contre l'adénosine désaminase, une enzyme impliquée dans le métabolisme des purines. La coformycine a suscité un intérêt considérable en raison de sa structure unique et de ses applications thérapeutiques potentielles, en particulier dans le traitement de certains cancers et infections virales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la coformycine implique plusieurs étapes, à partir d'un dérivé de la 9-β-D-ribofuranosyl-purine. Les étapes clés comprennent la formation d'un cycle 1,3-diazépine et l'introduction d'une fraction ribofuranosyle. La voie de synthèse implique généralement l'utilisation de groupes protecteurs pour assurer la formation sélective du produit souhaité. Les conditions de réaction incluent souvent l'utilisation d'acides ou de bases forts, ainsi que des conditions de température et de pression spécifiques pour faciliter la formation du cycle diazépine .

Méthodes de production industrielle

La production industrielle de la coformycine est principalement réalisée par des procédés de fermentation utilisant Streptomyces kaniharaensis. Le processus de fermentation implique la culture de la bactérie dans un milieu riche en nutriments, suivie de l'extraction et de la purification de la coformycine à partir du bouillon de culture. L'optimisation des conditions de fermentation, telles que le pH, la température et la composition des nutriments, est cruciale pour maximiser le rendement en coformycine .

Analyse Des Réactions Chimiques

Types de réactions

La coformycine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont souvent facilitées par des réactifs et des conditions spécifiques.

Réactifs et conditions courants

Oxydation : La coformycine peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : La réduction de la coformycine peut être réalisée en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la coformycine peut conduire à la formation de dérivés d'acides carboxyliques, tandis que la réduction peut produire des dérivés d'alcool. Les réactions de substitution peuvent entraîner la formation de divers dérivés de coformycine substitués ayant une activité biologique potentielle .

Applications de la recherche scientifique

La coformycine a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie : La coformycine est utilisée comme composé modèle dans les études sur les analogues de nucléosides et leurs propriétés chimiques.

Biologie : En recherche biologique, la coformycine est utilisée pour étudier le rôle de l'adénosine désaminase dans le métabolisme des purines et son inhibition.

Médecine : La coformycine s'est avérée prometteuse comme agent thérapeutique dans le traitement de certains cancers, tels que la leucémie, en raison de sa capacité à inhiber l'adénosine désaminase. Elle est également étudiée pour son activité antivirale potentielle.

Mécanisme d'action

La coformycine exerce ses effets en inhibant l'enzyme adénosine désaminase. Cette enzyme est responsable de la désamination de l'adénosine en inosine, une étape clé du métabolisme des purines. En inhibant l'adénosine désaminase, la coformycine perturbe le métabolisme des purines, conduisant à l'accumulation d'adénosine et de désoxyadénosine, qui peuvent être toxiques pour les cellules. Ce mécanisme est particulièrement efficace dans les cellules en division rapide, telles que les cellules cancéreuses, ce qui fait de la coformycine un agent chimiothérapeutique potentiel .

Applications De Recherche Scientifique

Cancer Therapy

Coformycin is primarily recognized for its ability to inhibit adenosine deaminase, an enzyme crucial for purine metabolism. This inhibition leads to increased levels of adenosine, which can induce apoptosis in certain cancer cells.

- Clinical Studies : One notable study evaluated the efficacy of deoxythis compound (a derivative) in adult T-cell leukemia/lymphoma. Patients received deoxythis compound at a dosage of 5 mg/m², resulting in partial responses in some cases but overall limited activity against advanced refractory disease . Despite moderate side effects, the study highlighted the potential of this compound derivatives as adjunct therapies in combination with other cytotoxic agents.

Inhibition of Enzymes

This compound exhibits strong inhibitory effects on various enzymes beyond adenosine deaminase, making it a valuable tool in biochemical research.

- Adenosine Deaminase Inhibition : this compound's mechanism of action involves irreversible binding to adenosine deaminase, significantly reducing its activity. This property has been exploited to study the enzyme's role in different biological processes .

- Phosphorylation Studies : Research indicates that this compound can be phosphorylated to its triphosphate form, which is then incorporated into DNA. This phosphorylation enhances its inhibitory effects and demonstrates its potential as a therapeutic agent .

Biosynthesis Pathways

Understanding the biosynthetic pathways of this compound provides insights into its production and potential modifications for enhanced efficacy.

- Gene Clusters : Recent studies have characterized the gene cluster responsible for this compound biosynthesis. This pathway overlaps with l-histidine biosynthesis, indicating a complex relationship between these metabolic processes. The enzymatic mechanisms involved include cyclization reactions that are critical for producing this compound .

- Synthetic Biology Applications : The ability to reconstitute the biosynthetic pathway in vitro opens avenues for synthetic biology applications, allowing researchers to engineer strains for higher yields or novel derivatives of this compound .

Antiviral and Antiparasitic Properties

This compound's antiviral and antiparasitic activities have been explored as well.

- Antiviral Activity : this compound has shown promise as an antiviral agent by inhibiting viral replication through its effects on nucleotide metabolism . Its structural analogs are being investigated for potential use against various viral infections.

- Antiparasitic Effects : Research indicates that this compound may also exert antiparasitic effects, particularly against Leishmania species, through mechanisms involving RNA incorporation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibits adenosine deaminase leading to apoptosis in cancer cells | Limited activity in advanced T-cell leukemia; potential as adjunct therapy |

| Enzyme Inhibition | Strong inhibitor of adenosine deaminase and other enzymes | Irreversible binding; significant reduction in enzyme activity |

| Biosynthesis Pathways | Characterization of biosynthetic pathways reveals complex metabolic interactions | Overlapping pathways with l-histidine; potential for synthetic biology |

| Antiviral Properties | Potential use as an antiviral agent through inhibition of nucleotide metabolism | Structural analogs under investigation for viral infections |

| Antiparasitic Effects | Demonstrated activity against Leishmania | Mechanisms involving RNA incorporation being studied |

Mécanisme D'action

Coformycin exerts its effects by inhibiting the enzyme adenosine deaminase. This enzyme is responsible for the deamination of adenosine to inosine, a key step in purine metabolism. By inhibiting adenosine deaminase, this compound disrupts purine metabolism, leading to the accumulation of adenosine and deoxyadenosine, which can be toxic to cells. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, making this compound a potential chemotherapeutic agent .

Comparaison Avec Des Composés Similaires

La coformycine est structurellement similaire à d'autres antibiotiques nucléosidiques, tels que la pentostatine et la formycin. Elle est unique par son inhibition spécifique de l'adénosine désaminase et sa structure cyclique 1,3-diazépine.

Pentostatine : Comme la coformycine, la pentostatine est un inhibiteur puissant de l'adénosine désaminase.

Formycine : La formycin est un autre analogue de nucléoside ayant une activité antivirale et antibactérienne.

Ces comparaisons mettent en évidence les propriétés structurelles et fonctionnelles uniques de la coformycine, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques.

Activité Biologique

Coformycin, a potent nucleoside analog, exhibits significant biological activity primarily through its role as an inhibitor of adenosine deaminase (ADA). This compound has garnered attention for its therapeutic potential in various diseases, including cancer and parasitic infections. The following sections provide a comprehensive overview of its biosynthesis, mechanisms of action, and research findings related to its biological activity.

1. Biosynthesis of this compound

This compound is biosynthesized through a pathway that overlaps with the early stages of L-histidine biosynthesis. Recent studies have elucidated the key enzymatic steps involved in this process:

- Key Enzymes : The biosynthetic pathway involves several enzymes, including CofB and CofA, which catalyze critical reactions leading to this compound production. CofB initiates the cyclization reaction that produces the phosphorylated oxo-derivative of this compound, while CofA is responsible for subsequent reduction and dephosphorylation steps to yield this compound itself .

- Mechanism : The pathway begins with the condensation of phosphoribosyl pyrophosphate (PRPP) and ATP, followed by a series of ring-opening reactions. The first committed step is the cyclization of an intermediate catalyzed by CofB, which involves Dieckmann cyclization and retro-aldol elimination .

This compound exerts its biological effects primarily through the inhibition of ADA, an enzyme critical for purine metabolism. By inhibiting ADA, this compound increases the levels of extracellular adenosine, which can have various downstream effects:

- Anticancer Activity : this compound’s ability to elevate adenosine levels can induce apoptosis in certain cancer cells and inhibit tumor growth. Its structural similarity to adenosine allows it to bind tightly to ADA, rendering it a highly effective inhibitor .

- Antiparasitic Effects : In studies involving Trypanosoma brucei, this compound demonstrated significant efficacy when administered alongside cordycepin, leading to the complete elimination of parasites in treated mice. This combination therapy showed enhanced survival rates compared to untreated controls .

3. Research Findings

Numerous studies have investigated the biological activity of this compound across different contexts:

3.1 Antitumor Activity

- A Phase I clinical trial involving 2'-deoxythis compound (a derivative) in patients with acute lymphoblastic leukemia reported antitumor activity in eight patients, with two achieving complete remission .

3.2 Antiparasitic Efficacy

- In murine models, this compound combined with cordycepin effectively eliminated T. brucei from the bloodstream when administered shortly after infection. Mice treated with this combination exhibited no detectable parasites and significantly improved survival rates compared to controls .

3.3 In Vitro Studies

- Studies on Leishmania species indicated that while cordycepin exhibited cytotoxic effects, this compound alone did not significantly impact parasite growth in vitro. However, when used in combination with cordycepin, enhanced efficacy was noted against these parasites .

4. Data Tables

The following tables summarize key findings from various studies on this compound's biological activity.

5. Conclusion

This compound represents a significant advancement in therapeutic agents targeting ADA, with promising applications in oncology and parasitology. Its unique biosynthetic pathway and potent inhibitory mechanism underscore its potential for further development and clinical use.

Propriétés

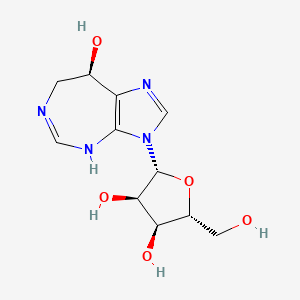

IUPAC Name |

(2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOVTUPUBVHMPG-LODYRLCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-22-0 | |

| Record name | Coformycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11033-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coformycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011033220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COFORMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49510ZL0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.